(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

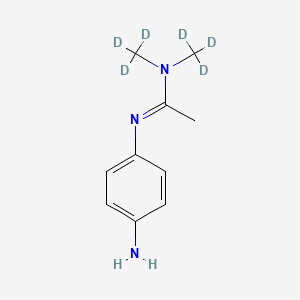

“(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)” is a highly pure compound with a molecular formula of C27H42D4O2 and a molecular weight of 406.68 . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of “(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)” is represented by the SMILES string: CC1=C2C (C (C (C (CCC [C@@H] (CCC [C@@H] (CCCC (C)C)C)C) (C)O2) [2H]) [2H])=C (C (O)=C1 [2H]) [2H] .

科学的研究の応用

Pharmacokinetics and Drug Development

(2RS,4R,8R)-δ-Tocopherol-d4 is utilized in pharmacokinetic studies due to its deuterium labeling. Deuteration can significantly affect the metabolic and pharmacokinetic profiles of drugs, making this compound valuable for tracing and quantifying drug molecules during development processes .

Material Science

The stability of (2RS,4R,8R)-δ-Tocopherol-d4 under various conditions can be studied to develop new materials with enhanced resistance to degradation, particularly in high-temperature and oxidative environments .

作用機序

将来の方向性

The use of deuterium in drug molecules, such as “(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)”, is a topic of ongoing research due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that future research may continue to explore the implications of deuteration in pharmaceuticals.

特性

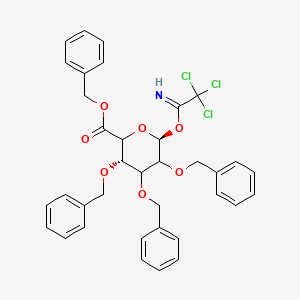

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2RS,4R,8R)-δ-Tocopherol-d4 (Mixture of Diastereomers) can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then used to form the final product. The synthesis pathway involves the use of various chemical reactions such as alkylation, hydrogenation, and cyclization.", "Starting Materials": ["4-methyl-2-pentanone", "3-methyl-2-pentenal", "sodium borohydride", "diethyl ether", "acetic acid", "magnesium", "ethyl bromide", "4-methyl-2-pentanol", "sodium hydroxide", "hydrogen gas", "palladium on carbon", "tetrahydrofuran", "2,3-dimethyl-2-butene", "2,3-dimethyl-1,4-benzoquinone", "d4-methanol"], "Reaction": ["Step 1: Alkylation of 4-methyl-2-pentanone with 3-methyl-2-pentenal using sodium borohydride as a reducing agent and diethyl ether as a solvent to form 4-methyl-2-pentyl-3-methyl-2-penten-1-ol", "Step 2: Conversion of 4-methyl-2-pentyl-3-methyl-2-penten-1-ol to 2,3-dimethyl-2-butene by dehydration using acetic acid as a catalyst", "Step 3: Formation of Grignard reagent by reacting magnesium with ethyl bromide in tetrahydrofuran solvent", "Step 4: Addition of Grignard reagent to 2,3-dimethyl-2-butene to form 2,3-dimethyl-2-penten-1-ol", "Step 5: Oxidation of 2,3-dimethyl-2-penten-1-ol to 2,3-dimethyl-1,4-benzoquinone using sodium hydroxide as a catalyst", "Step 6: Reduction of 2,3-dimethyl-1,4-benzoquinone to 2,3-dimethyl-2,5-cyclohexadiene-1,4-diol using hydrogen gas and palladium on carbon as a catalyst", "Step 7: Cyclization of 2,3-dimethyl-2,5-cyclohexadiene-1,4-diol to form (2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers) using d4-methanol as a solvent"] } | |

CAS番号 |

1292815-80-5 |

製品名 |

(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers) |

分子式 |

C27H46O2 |

分子量 |

406.687 |

IUPAC名 |

3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27?/m1/s1/i15D,17D,18D,19D/t15?,17?,21-,22-,27? |

InChIキー |

GZIFEOYASATJEH-MHTDXHEMSA-N |

SMILES |

CC1=C2C(=CC(=C1)O)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C |

同義語 |

(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d4; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d4; (+)-δ-Tocopherol-d4; (2R,4’R,8’R)-δ-Tocopherol-d3; (R,R,R)-δ-Tocopherol-d4; 8-Methyltocol-d4; D-δ-To |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)

![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)

![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)

![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)